molecular formula C12H11NO2 B028033 2,4-dimethylquinoline-3-carboxylic Acid CAS No. 104785-55-9

2,4-dimethylquinoline-3-carboxylic Acid

Cat. No. B028033
M. Wt: 201.22 g/mol
InChI Key: IXSPGXNTIAITRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-dimethylquinoline-3-carboxylic acid derivatives can be approached through the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, as demonstrated in the synthesis of related 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids (Rudenko et al., 2012). The mechanism of formation for these compounds has been proposed based on ab initio quantum-chemical calculations, illustrating the complexity and specificity required in the synthesis process.

Molecular Structure Analysis

Molecular structure analysis of 2,4-dimethylquinoline-3-carboxylic acid and its derivatives can be achieved through X-ray structural analysis. For instance, the molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been established, showcasing the intricate arrangements of atoms and bonds within these compounds (Rudenko et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 2,4-dimethylquinoline-3-carboxylic acid derivatives can vary widely, depending on the functional groups and reaction conditions. For example, the synthesis of organotin(IV) carboxylates based on similar carboxylic acids has been explored, highlighting the diverse chemical reactivity and potential applications of these compounds in fields such as luminescent materials and antitumor activities (Xiao et al., 2017).

Physical Properties Analysis

The physical properties of 2,4-dimethylquinoline-3-carboxylic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and applications. These properties can be determined through experimental methods, including spectroscopic characterization and X-ray crystallography, providing insights into the compound's stability, reactivity, and suitability for specific applications.

Chemical Properties Analysis

The chemical properties of 2,4-dimethylquinoline-3-carboxylic acid derivatives, including acidity, basicity, and reactivity towards different chemical reagents, are essential for their application in synthesis and material science. Studies on the synthesis, structure, and physico-chemical properties of related compounds offer valuable information on their chemical behavior and potential uses in various fields (Davydov et al., 1993).

Scientific Research Applications

1. Medicinal Chemistry

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have been found to have anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

2. Synthetic Chemistry

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Various synthetic routes have been developed for quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

3. Biological Activities

Quinoline derivatives have been found to exhibit a wide range of biological activities. They have been reported to have anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , and antibacterial activities .

4. Natural Products

Quinoline and its derivatives are a vital nucleus in several natural products. More than 13,000 derivatives are reported, with well over 100 naturally occurring molecules displaying this motif .

5. Drug Discovery

Quinoline derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . They are used in the synthesis of various FDA-approved drugs .

6. Green Chemistry

There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the synthesis of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts, is of significant interest .

7. Colorimetric and Fluorogenic Responses

Quinoline derivatives can be used in colorimetric and fluorogenic responses in both physiological conditions and food additives . This method uses sharp colorimetric, as well as fluorogenic responses .

8. Synthesis of Bioactive Chalcone Derivatives

Quinoline derivatives have been used in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

9. Synthesis of Fused Ring Systems

Quinoline derivatives, including “2,4-dimethylquinoline-3-carboxylic Acid”, have been used in the synthesis of fused ring systems . Quinolin-2,4-dione derivatives have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

10. Synthesis of Biologically and Pharmaceutically Active Compounds

Quinoline derivatives have been used in the synthesis of biologically and pharmaceutically active compounds . They have been used in the synthesis of various FDA-approved drugs .

11. Synthesis of Quinoline-4-carboxylic Acid

Quinoline derivatives have been used in the synthesis of quinoline-4-carboxylic acid . A catalytic amount of PEG-supported sulfonic acid was used to perform the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate to obtain ethyl 2,4-dimethylquinoline-3-carboxylate at room temperature in various solvents such as CH3OH, Et2O, CH3CN, and CH2Cl2 .

Safety And Hazards

The safety information for 2,4-dimethylquinoline-3-carboxylic acid indicates that it is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . It is recommended for R&D use only and not for medicinal, household, or other use .

Future Directions

Quinoline motifs, including 2,4-dimethylquinoline-3-carboxylic acid, are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, there are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . This includes the development of traditional and green synthetic approaches of quinoline and its analogs .

properties

IUPAC Name

2,4-dimethylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-9-5-3-4-6-10(9)13-8(2)11(7)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSPGXNTIAITRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407158
Record name 2,4-dimethylquinoline-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethylquinoline-3-carboxylic Acid

CAS RN

104785-55-9
Record name 2,4-Dimethyl-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104785-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dimethylquinoline-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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